molecular formula C44H88N2O4 B13358813 Bis(2-butyloctyl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate

Bis(2-butyloctyl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate

Katalognummer: B13358813
Molekulargewicht: 709.2 g/mol
InChI-Schlüssel: MPRPKZHNUMOKMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-butyloctyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is a complex organic compound with the molecular formula C44H88N2O4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-butyloctyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common techniques used in the synthesis include esterification, amidation, and alkylation reactions. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of Bis(2-butyloctyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. Quality control measures, such as NMR, HPLC, and GC, are employed to verify the compound’s structure and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-butyloctyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Bis(2-butyloctyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Bis(2-butyloctyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes, influencing membrane fluidity and permeability. Additionally, it may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(2-(dimethylamino)ethyl) ether: Shares the dimethylaminoethyl group but differs in overall structure and properties.

    Poly(2-(dimethylamino)ethyl methacrylate): A polymer with similar functional groups but distinct applications and properties.

Eigenschaften

Molekularformel

C44H88N2O4

Molekulargewicht

709.2 g/mol

IUPAC-Name

2-butyloctyl 8-[[8-(2-butyloctoxy)-8-oxooctyl]-[2-(dimethylamino)ethyl]amino]octanoate

InChI

InChI=1S/C44H88N2O4/c1-7-11-15-23-31-41(29-13-9-3)39-49-43(47)33-25-19-17-21-27-35-46(38-37-45(5)6)36-28-22-18-20-26-34-44(48)50-40-42(30-14-10-4)32-24-16-12-8-2/h41-42H,7-40H2,1-6H3

InChI-Schlüssel

MPRPKZHNUMOKMZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(CCCC)COC(=O)CCCCCCCN(CCCCCCCC(=O)OCC(CCCC)CCCCCC)CCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.